2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride
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Overview
Description
2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of piperazine and is often used in pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)-phenylmethyl]piperazine. This intermediate is then reacted with ethyl bromoacetate to yield 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid. The final step involves the conversion of this compound to its dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and other conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it prevents the release of histamine, thereby reducing allergic symptoms. This mechanism is similar to that of other antihistamines, but the specific molecular interactions and pathways involved can vary .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine with a similar structure but different pharmacokinetic properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher affinity for histamine H1 receptors
Uniqueness
2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to interact with histamine receptors with high affinity makes it particularly effective in reducing allergic symptoms .
Properties
Molecular Formula |
C22H28Cl3N3O4 |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[2-[2-carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C22H26ClN3O4.2ClH/c23-18-8-6-17(7-9-18)21(16-4-2-1-3-5-16)26-11-10-25(19(14-26)22(24)29)12-13-30-15-20(27)28;;/h1-9,19,21H,10-15H2,(H2,24,29)(H,27,28);2*1H |
InChI Key |
PSTUJNQWWRZGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)N)CCOCC(=O)O.Cl.Cl |
Origin of Product |
United States |
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